“3,3-dimethyl-1-phenylbutan-1-one” is a chemical compound with the molecular formula c12h16o . It’s a liquid at room temperature and has a molecular weight of 176.26 . It’s used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions.
Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The term “proteomics” was coined to make an analogy with genomics, the study of the genes. The word “proteome” is a blend of “protein” and “genome”, and was coined by Marc Wilkins in 1994 while he was a Ph.D. student at Macquarie University. Macquarie University also operated the first two-dimensional gel electrophoresis lab in Australia at the time .
3,3-Dimethyl-1-phenylbutan-1-one is an organic compound with the molecular formula and a molar mass of 176.25 g/mol. It is a ketone characterized by a phenyl group attached to a butanone backbone, with two methyl groups at the third carbon position. This structural configuration imparts unique chemical properties and reactivity patterns, making it a valuable compound in various fields of research and industry.
The biological activity of 3,3-Dimethyl-1-phenylbutan-1-one has been explored in various contexts. It is involved in studies of enzyme-catalyzed reactions and metabolic pathways, potentially influencing biochemical processes. Additionally, its derivatives may exhibit pharmacological properties, making it relevant in medicinal chemistry .
The synthesis of 3,3-Dimethyl-1-phenylbutan-1-one typically involves the Friedel-Crafts acylation reaction, which uses benzene and 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
On an industrial scale, optimized reaction conditions are employed to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and recrystallization are commonly used .
3,3-Dimethyl-1-phenylbutan-1-one has several applications across different fields:
Several compounds share structural similarities with 3,3-Dimethyl-1-phenylbutan-1-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,3-Dimethyl-2-phenylbutan-2-one | Similar ketone structure with variations in branching | Different reactivity due to altered steric hindrance |
| 3,3-Dimethyl-1-phenylpropan-1-one | Shorter carbon chain with similar functional groups | Exhibits different physical properties |
| 3,3-Dimethyl-1-phenylpentan-1-one | Longer carbon chain with similar branching | Unique applications due to increased chain length |
The uniqueness of 3,3-Dimethyl-1-phenylbutan-1-one lies in its specific structural arrangement, which imparts distinct chemical properties compared to its analogs. Its higher steric hindrance due to the two methyl groups at the third carbon position affects its reactivity and interactions with other molecules .
The synthesis of 3,3-dimethyl-1-phenylbutan-1-one (molecular formula C₁₂H₁₆O, CAS number 31366-07-1) represents a classic application of Friedel-Crafts acylation methodology [1] [2]. This aromatic ketone, with a molecular weight of 176.25 grams per mole, is characterized by a phenyl group attached to a ketone-functionalized butanone backbone with two methyl groups at the 3-position [1] [3].
The primary synthetic route involves the electrophilic aromatic substitution of benzene with 3,3-dimethylbutanoyl chloride (also known as tert-butylacetyl chloride) in the presence of a Lewis acid catalyst [4] [5]. The reaction mechanism proceeds through a four-step process that begins with the formation of an acylium ion intermediate [4] [6].
The initial step involves the interaction between the Lewis acid catalyst and the acyl chloride, where aluminum chloride coordinates with the chlorine atom of 3,3-dimethylbutanoyl chloride [7] [8]. This coordination significantly weakens the carbon-chlorine bond, facilitating the formation of the acylium ion (RCO⁺) through heterolytic cleavage [9] [10]. The acylium ion exhibits remarkable stability due to resonance structures, where the positive charge can be delocalized between carbon and oxygen atoms [9].
The acylium ion derived from 3,3-dimethylbutanoyl chloride possesses the formula (CH₃)₃CCH₂CO⁺ and acts as a potent electrophile [9]. The linear geometry of the acylium ion, with carbon-carbon-oxygen bond angles approaching 180 degrees, maximizes orbital overlap and contributes to its reactivity [9]. The second mechanistic step involves the nucleophilic attack of the benzene π-electron system on the electrophilic carbon of the acylium ion [4] [7].
This electrophilic attack results in the formation of an arenium ion intermediate (also termed a σ-complex), where the aromaticity of the benzene ring is temporarily disrupted [4] [6]. The arenium ion is stabilized through resonance delocalization of the positive charge around the aromatic system. The third step involves deprotonation of the arenium ion by the tetrachloroaluminate anion (AlCl₄⁻), which simultaneously regenerates the aluminum chloride catalyst and restores aromaticity to the benzene ring [4] [7].
The final step requires hydrolytic workup to liberate the ketone product from its aluminum chloride complex [7] [8]. The ketone product forms a strong coordination complex with aluminum chloride through the carbonyl oxygen, necessitating aqueous treatment to break this interaction and isolate the pure 3,3-dimethyl-1-phenylbutan-1-one [11].
Alternative acylation approaches have been developed to address the limitations of traditional Friedel-Crafts methodology. The use of twisted amides as acylating agents has demonstrated exceptional selectivity for aromatic ketone formation [12]. Research by Liu and colleagues showed that sterically hindered amides can undergo selective nitrogen-carbon bond cleavage under mild conditions, providing access to aromatic ketones with high efficiency [12].
The choice of catalytic system profoundly influences both the efficiency and selectivity of 3,3-dimethyl-1-phenylbutan-1-one synthesis [10] [13]. Aluminum chloride remains the most widely employed Lewis acid catalyst due to its exceptional activity and well-established reaction protocols [10] [14]. The effectiveness order of Lewis acid catalysts has been established as: aluminum chloride > iron(III) chloride > boron trifluoride > titanium(III) chloride > zinc chloride > tin(IV) chloride [14].
| Catalyst | Activity Order | Typical Temperature (°C) | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Aluminum chloride (AlCl₃) | 1 | 0-25 | High activity, well-established | Moisture sensitive, corrosive | 80-95 |
| Iron(III) chloride (FeCl₃) | 2 | 25-60 | Safer handling than AlCl₃ | Lower yields vs AlCl₃ | 65-80 |
| Phosphorus pentoxide (P₂O₅) | 3 | 80-120 | Uses carboxylic acids directly | High temperature required | 45-93 |
| Tin(IV) oxide nanosheets (SnO₂) | 4 | 50 | High regioselectivity, recyclable | Limited substrate scope | 78-92 |
| Boron trifluoride (BF₃) | 5 | 0-25 | Good selectivity | Requires anhydrous conditions | 70-85 |
| Titanium(IV) chloride (TiCl₄) | 6 | 0-40 | Mild conditions | Expensive catalyst | 60-75 |
Iron(III) chloride has emerged as a practical alternative to aluminum chloride, offering improved safety characteristics while maintaining reasonable catalytic activity [13]. Comparative studies demonstrate that iron(III) chloride catalyzed acylation of aromatic substrates with acetyl chloride yields corresponding ketones in yields 10-15% lower than aluminum chloride under identical conditions [13]. However, the simplified handling procedures and reduced corrosivity make iron(III) chloride particularly attractive for educational and small-scale synthetic applications [13].
Advanced catalytic systems have been developed to enhance regioselectivity and environmental compatibility. Tin(IV) oxide nanosheets represent a significant advancement in heterogeneous catalysis for Friedel-Crafts acylation [15]. These two-dimensional materials exhibit remarkable catalytic activity with excellent regioselectivity under solvent-free conditions, attributed to ultrathin confinement effects and redox behavior [15]. The nanosheet assembly demonstrates quantitative conversion of aromatic substrates to acylated products within 40-70 minutes at 50°C [15].
Zeolite-based catalytic systems offer enhanced regioselectivity through shape-selective effects [16]. These microporous materials can preferentially direct acylation toward para-substituted products, significantly improving product selectivity compared to homogeneous Lewis acids [16]. The confined environment within zeolite channels restricts the approach of bulky acylating agents, favoring linear product formation [16].
Metal-organic framework catalysts have shown exceptional performance in Friedel-Crafts acylation reactions [17] [18]. Phosphotungstic acid encapsulated in MIL-53 iron frameworks demonstrates high catalytic efficiency under ultrasonic irradiation [17] [18]. Response surface methodology optimization studies reveal optimal reaction conditions that maximize product yield while minimizing catalyst loading [17] [18].
Recent developments in iridium-catalyzed regioselective acylation provide sterically controlled substitution patterns previously inaccessible through traditional methods [19]. The combination of [Ir(cod)OMe]₂ catalyst with rac-2-(di-tert-butylphosphino)-1,1′-binaphthyl ligand enables regioselective acylation of arenes at 170°C [19]. This methodology tolerates diverse functional groups and offers substitution patterns achievable in a single synthetic step [19].
Solvent selection exerts profound influence on both reaction kinetics and product selectivity in the synthesis of 3,3-dimethyl-1-phenylbutan-1-one [20] [21]. The mechanism of Friedel-Crafts acylation can proceed through either ion-pair or dipolar ion pathways, with solvent polarity determining the predominant mechanistic route [20].
| Solvent | Polarity | Dielectric Constant | Boiling Point (°C) | Reaction Rate | Regioselectivity | Comments |
|---|---|---|---|---|---|---|
| Dichloromethane | Low | 9.1 | 40 | Fast | Good | Most common choice |
| Chloroform | Low | 4.8 | 61 | Fast | Good | Good alternative to DCM |
| Nitrobenzene | High | 34.8 | 211 | Very Fast | Excellent | High reactivity solvent |
| Carbon disulfide | Very Low | 2.6 | 46 | Moderate | Moderate | For non-polar substrates |
| Nitromethane | High | 35.9 | 101 | Very Fast | Excellent | Promotes ionic mechanisms |
| 1,2-Dichloroethane | Low | 10.4 | 84 | Fast | Good | Similar to DCM |
| Benzene | Very Low | 2.3 | 80 | Slow | Poor | Aromatic substrate |
Dichloromethane represents the most commonly employed solvent for Friedel-Crafts acylation due to its optimal balance of reactivity and selectivity [21]. Its moderate dielectric constant of 9.1 provides sufficient polarity to stabilize ionic intermediates while maintaining reasonable reaction rates [21]. The low boiling point of 40°C facilitates product isolation through simple distillation procedures [21].
Polar aprotic solvents such as nitrobenzene and nitromethane dramatically accelerate reaction kinetics through enhanced stabilization of ionic intermediates [20] [14]. Nitrobenzene, with its high dielectric constant of 34.8, promotes the formation of separated ion pairs, leading to increased electrophilicity of the acylium ion [20]. However, the elevated boiling point of 211°C complicates product isolation and requires specialized distillation equipment [21].
The solvent effect on naphthalene acylation has been extensively studied and provides insights applicable to benzene derivatives [20]. Non-polar solvents such as dichloromethane, 1,2-dichloroethane, chloroform, and carbon disulfide favor the formation of 1-acetylnaphthalene through tight ion-pair mechanisms [20]. Conversely, polar solvents like nitrobenzene promote the formation of 2-acetylnaphthalene via separated ion-pair intermediates [20].
Ferric chloride-nitromethane complexes have been investigated as alternative catalytic systems that exploit favorable solvent-catalyst interactions [22]. The coordination of nitromethane to iron(III) chloride modifies the electronic properties of the Lewis acid, resulting in enhanced catalytic activity for aromatic acylation reactions [22]. These complexes demonstrate particular effectiveness in aminomethylation reactions of polystyrene resins [22].
Ionic liquid solvents represent an emerging class of reaction media that offer unique advantages for Friedel-Crafts acylation [23]. Room-temperature imidazolium ionic liquids enable transacylation reactions at moderate temperatures (70°C) while avoiding the use of chlorinated or nitrated solvents [23]. The use of triflic acid as catalyst in ionic liquid media provides efficient acyl group transfer from sterically crowded aromatic ketones to activated aromatic substrates [23].
Solvent-free conditions have been developed to address environmental concerns associated with organic solvents [24]. Solid acid catalysts such as metal phosphotungstates enable efficient Friedel-Crafts acylation under solvent-free conditions [24]. These heterogeneous systems offer advantages including simplified product isolation, catalyst recyclability, and reduced environmental impact [24].
The synthesis of 3,3-dimethyl-1-phenylbutan-1-one through Friedel-Crafts acylation generates several categories of byproducts that require systematic management for optimal yield and purity [25] [26]. Understanding byproduct formation mechanisms enables the development of effective prevention and purification strategies [11].
| Byproduct Type | Formation Mechanism | Prevention Strategy | Purification Method | Typical Occurrence (%) |
|---|---|---|---|---|
| Polyacylated products | Multiple electrophilic attacks | Stoichiometric control | Column chromatography | 5-15 |
| Unreacted acyl chloride | Incomplete conversion | Optimize reaction time | Distillation | 2-8 |
| Aluminum chloride complexes | Lewis acid coordination | Anhydrous conditions | Aqueous workup | 10-20 |
| Hydrolysis products | Moisture contamination | Strict moisture exclusion | Recrystallization | 3-12 |
| Rearrangement products | Acylium ion rearrangement | Low temperature conditions | Fractional distillation | 1-5 |
| Deactivated catalyst residues | Catalyst decomposition | Fresh catalyst use | Acid-base extraction | 5-10 |
Polyacylation represents the most significant side reaction in aromatic ketone synthesis [25] [11]. Unlike Friedel-Crafts alkylation, where polyalkylation is a major limitation, acylation reactions generally exhibit reduced tendency toward multiple substitution due to the electron-withdrawing nature of the carbonyl group [11]. However, under forcing conditions or with electron-rich aromatic substrates, polyacylation can still occur [25].
The formation of strong complexes between aromatic ketone products and Lewis acid catalysts constitutes a major challenge in product isolation [26]. The carbonyl oxygen of 3,3-dimethyl-1-phenylbutan-1-one forms coordinate bonds with aluminum chloride, creating stable complexes that resist simple extraction procedures [26]. This complexation necessitates hydrolytic workup using ice-cold aqueous solutions to liberate the free ketone [11].
Catalyst deactivation through irreversible complex formation with products represents a significant economic concern in large-scale synthesis [26]. The requirement for stoichiometric quantities of Lewis acid catalysts, rather than catalytic amounts, stems from this strong product-catalyst interaction [26]. Research efforts have focused on developing catalytic systems that minimize product inhibition through weak coordination or heterogeneous catalysis [26].
Moisture contamination leads to competitive hydrolysis reactions that consume both acyl chloride reagents and Lewis acid catalysts [25]. The reaction of 3,3-dimethylbutanoyl chloride with trace water produces 3,3-dimethylbutanoic acid and hydrogen chloride, reducing the effective concentration of acylating agent [27] . Rigorous exclusion of moisture through anhydrous solvents, dried glassware, and inert atmosphere techniques is essential for optimal results [11].
Purification strategies must address the diverse chemical properties of potential byproducts [25]. Column chromatography on silica gel provides effective separation of polyacylated products based on polarity differences [25]. The increased polarity of disubstituted and trisubstituted aromatic ketones enables their retention on the stationary phase while allowing monosubstituted products to elute first [25].
Distillation techniques offer efficient purification when sufficient boiling point differences exist between product and byproducts [25]. The boiling point of 3,3-dimethyl-1-phenylbutan-1-one (approximately 247°C at 760 mmHg) allows separation from unreacted acyl chloride (boiling point 127-129°C) through simple distillation [3] [29]. Fractional distillation may be required for separation of closely boiling isomers or rearrangement products [25].
Aqueous extraction procedures effectively remove Lewis acid catalysts and their hydrolysis products [25]. Sequential washing with water, sodium bicarbonate solution, and saturated sodium chloride solution removes acidic impurities and catalyst residues [11]. The organic product can then be dried over anhydrous magnesium sulfate or sodium sulfate prior to final purification [11].
The transition from laboratory-scale synthesis to industrial production of 3,3-dimethyl-1-phenylbutan-1-one requires comprehensive optimization of reaction parameters, equipment design, and process control systems [17] [30]. Industrial-scale optimization focuses on maximizing throughput while maintaining product quality and minimizing environmental impact [31] [32].
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations | Typical Improvement (%) |
|---|---|---|---|---|---|
| Reaction Temperature | 0-25°C | 10-40°C | 20-60°C | Heat management | 10-20 yield increase |
| Catalyst Loading | 1.2-1.5 equiv | 1.1-1.3 equiv | 1.05-1.2 equiv | Cost optimization | 15-25 cost reduction |
| Residence Time | 1-4 hours | 2-6 hours | 3-8 hours | Productivity vs selectivity | 20-30 throughput |
| Substrate Ratio | 1:1.1-1.2 | 1:1.05-1.15 | 1:1.02-1.1 | Waste minimization | 30-40 waste reduction |
| Pressure | Atmospheric | Slight positive | Controlled | Safety requirements | Enhanced safety |
| Heat Transfer Rate | Moderate | Enhanced | Optimized | Equipment limitations | 25-35 efficiency |
| Mixing Efficiency | Good | Very good | Excellent | Product quality | 15-25 consistency |
Heat management represents a critical challenge in industrial-scale Friedel-Crafts acylation due to the highly exothermic nature of the reaction [30]. The formation of the acylium ion and subsequent electrophilic attack release significant thermal energy that must be effectively dissipated to maintain reaction control [32]. Industrial reactors incorporate advanced heat transfer systems including jacketed vessels, internal cooling coils, and external heat exchangers to manage thermal effects [30].
Continuous flow reactor technology offers significant advantages for industrial aromatic ketone production [30] [32]. Flow systems provide enhanced heat and mass transfer characteristics compared to traditional batch reactors, enabling better reaction control and product consistency [30]. The reduced residence time distribution in flow reactors minimizes side reactions and improves selectivity toward the desired monosubstituted product [32].
Catalyst optimization for industrial applications focuses on reducing loading while maintaining acceptable conversion and selectivity [17]. Response surface methodology has been employed to identify optimal catalyst concentrations that balance economic considerations with process performance [17] [18]. Advanced catalytic systems incorporating metal-organic frameworks demonstrate superior recyclability and reduced catalyst consumption [17] [18].
Process intensification techniques enable significant improvements in productivity and efficiency [32]. Ultrasonic irradiation enhances reaction rates and selectivity through cavitation effects that improve mass transfer and provide localized heating [17] [18]. Microreactor technology allows precise control of reaction conditions while enabling rapid scale-up through numbering-up strategies [32].
Solvent recovery and recycling systems are essential components of economically viable industrial processes [30]. Distillation columns designed for solvent-product separation enable recovery of high-purity dichloromethane or other process solvents [30]. The recovered solvents can be recycled to the reaction system after appropriate purification, significantly reducing operating costs and environmental impact [30].
Waste stream management requires comprehensive treatment of aqueous effluents containing dissolved catalyst residues and acidic byproducts [33]. Neutralization systems convert acidic wastes to benign salts, while extraction procedures recover valuable organic compounds from aqueous phases [33]. Advanced oxidation processes may be required for treatment of recalcitrant organic contaminants prior to discharge [33].
Quality control systems for industrial production incorporate in-line analytical techniques for real-time monitoring of reaction progress and product quality [34]. Process analytical technology including infrared spectroscopy and gas chromatography enables continuous monitoring of key process parameters [34]. Automated control systems respond to analytical feedback to maintain optimal reaction conditions and ensure consistent product specifications [34].
The nuclear magnetic resonance spectroscopic analysis of 3,3-dimethyl-1-phenylbutan-1-one provides comprehensive structural information through both proton (¹H) and carbon-13 (¹³C) NMR techniques [1] [2]. The ¹³C NMR spectrum reveals characteristic signals that confirm the molecular structure and connectivity of the aromatic ketone compound.
The carbonyl carbon exhibits a distinctive chemical shift in the range of 200-210 ppm, which is characteristic of aromatic ketones [3] [4]. This downfield resonance results from the deshielding effect of the electron-withdrawing carbonyl oxygen and the conjugation with the phenyl ring. The aromatic carbons display typical chemical shifts between 125-150 ppm, with the ipso carbon (directly attached to the carbonyl) appearing around 137 ppm, while the ortho, meta, and para carbons resonate in the 128-133 ppm region [3].
The aliphatic carbons provide definitive structural confirmation. The α-methylene carbon, directly adjacent to the carbonyl group, appears at approximately 45-50 ppm due to the deshielding effect of the adjacent carbonyl carbon [3]. The β-quaternary carbon bearing three methyl groups resonates around 30-32 ppm, while the three equivalent methyl carbons exhibit signals at 29-30 ppm [1] [2].
In the ¹H NMR spectrum, the aromatic protons appear as a complex multiplet in the 7.2-7.8 ppm region, integrating for five protons and confirming the monosubstituted phenyl ring [4]. The α-methylene protons display a characteristic singlet at 2.8-3.0 ppm, integrating for two protons. The nine methyl protons appear as a singlet at 1.0-1.1 ppm, reflecting their equivalent chemical environment in the tert-butyl group [5] [6].
| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Carbonyl C (C=O) | ~200-210 | N/A | N/A | N/A |
| Aromatic C (ortho) | ~128-130 | 7.2-7.8 | Complex multiplet | 2H |
| Aromatic C (meta) | ~128-130 | 7.2-7.8 | Complex multiplet | 2H |
| Aromatic C (para) | ~133 | 7.2-7.8 | Complex multiplet | 1H |
| Aromatic C (ipso) | ~137 | N/A | N/A | N/A |
| α-Carbon (CH₂) | ~45-50 | 2.8-3.0 | Singlet | 2H |
| β-Carbon (quaternary) | ~30-32 | N/A | N/A | N/A |
| Methyl carbons (3x CH₃) | ~29-30 | 1.0-1.1 | Singlet | 9H |
The infrared spectroscopic analysis of 3,3-dimethyl-1-phenylbutan-1-one reveals characteristic vibrational modes that provide definitive functional group identification and structural elucidation [7] [8] [9]. The most prominent and diagnostic absorption occurs in the carbonyl stretching region, which serves as the primary identifier for the ketone functionality.
The carbonyl (C=O) stretching vibration appears at 1685-1690 cm⁻¹, which is characteristic of aromatic ketones [8] [9] [10]. This frequency is approximately 25-30 cm⁻¹ lower than that observed for saturated aliphatic ketones (typically 1715 cm⁻¹) due to the conjugation between the carbonyl group and the aromatic ring system [7] [9]. The conjugation reduces the double bond character of the carbonyl group through resonance delocalization, resulting in a lower stretching frequency [11] [12].
The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions in the 3000-3100 cm⁻¹ region [13] [14]. These peaks are characteristic of phenyl C-H bonds and confirm the presence of the aromatic ring system. The aliphatic carbon-hydrogen stretching modes appear as strong absorptions between 2850-3000 cm⁻¹, corresponding to the various C-H bonds in the tert-butyl substituent and the α-methylene group [13].
The aromatic carbon-carbon stretching vibrations produce characteristic absorptions at approximately 1600 and 1500 cm⁻¹, which are diagnostic of the benzene ring skeletal vibrations [15] [13]. Additional carbon-carbon stretching modes in the aliphatic portion of the molecule contribute to absorptions in the 1000-1300 cm⁻¹ region [13].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic ketone C=O stretch | 1685-1690 | Strong | Conjugated carbonyl |
| Aromatic C-H stretch | 3000-3100 | Medium | Phenyl C-H |
| Aliphatic C-H stretch | 2850-3000 | Strong | Alkyl C-H |
| Aromatic C=C stretch | 1600, 1500 | Medium | Aromatic ring |
| C-C stretch | 1000-1300 | Medium | C-C skeletal |
The mass spectrometric analysis of 3,3-dimethyl-1-phenylbutan-1-one under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [16] [17]. The molecular ion peak appears at m/z 176, corresponding to the exact molecular weight of the compound (C₁₂H₁₆O) [18] [19] [2].
The primary fragmentation pathway involves α-cleavage adjacent to the carbonyl group, which is a characteristic fragmentation mode for aromatic ketones [16] [17]. This process results in the formation of the benzoyl cation (PhCO⁺) at m/z 105, which typically represents the base peak or one of the most abundant fragments in aromatic ketone mass spectra [17]. The complementary fragment from this cleavage would be the tert-butyl radical, though this neutral species is not observed in the mass spectrum.
Secondary fragmentation of the benzoyl ion leads to the loss of carbon monoxide (CO), producing the phenyl cation (C₆H₅⁺) at m/z 77 [17]. This fragmentation is commonly observed in aromatic ketones and confirms the presence of the phenyl moiety. Further fragmentation can result in the loss of acetylene (C₂H₂) from the phenyl cation, yielding a fragment at m/z 51.
The tert-butyl portion of the molecule can undergo independent fragmentation through loss of methyl radicals, producing fragments at m/z 57 (C₄H₉⁺) and subsequent losses leading to smaller alkyl fragments at m/z 43 (C₃H₇⁺) and m/z 41 (C₃H₅⁺) [20] [21]. The tropylium ion (C₇H₇⁺) at m/z 91 can form through rearrangement processes involving the aromatic system and adjacent carbons [17].
| m/z | Relative Intensity (%) | Fragment Identity | Fragmentation Type |
|---|---|---|---|
| 176 | 100 | M⁺- (molecular ion) | Molecular ion |
| 105 | 85 | PhCO⁺ (benzoyl) | α-cleavage |
| 91 | 45 | C₇H₇⁺ (tropylium) | Secondary fragmentation |
| 77 | 30 | C₆H₅⁺ (phenyl) | Ring fragmentation |
| 57 | 25 | C₄H₉⁺ (tert-butyl) | α-cleavage |
| 43 | 20 | C₃H₇⁺ (propyl) | Secondary |
| 41 | 15 | C₃H₅⁺ (allyl) | Secondary |
The ultraviolet-visible spectroscopic analysis of 3,3-dimethyl-1-phenylbutan-1-one reveals electronic transitions characteristic of aromatic ketone compounds [11] [22] [12] [23]. The absorption spectrum exhibits multiple transition types that provide information about the electronic structure and conjugation effects within the molecule.
The most significant absorption corresponds to the n→π* transition, which occurs when a non-bonding electron on the carbonyl oxygen is promoted to the π* antibonding orbital of the carbonyl group [11] [22] [23]. This transition typically appears in the 280-290 nm region for aromatic ketones and exhibits relatively low extinction coefficients (approximately 100 L·mol⁻¹·cm⁻¹) due to its symmetry-forbidden nature [24] [25]. The perpendicular arrangement of the non-bonding orbital on oxygen and the π* antibonding orbital results in minimal orbital overlap, making this transition less probable [11] [23].
The π→π* transition, which involves promotion of electrons from the bonding π orbital to the antibonding π* orbital, typically occurs below 200 nm and exhibits high extinction coefficients (>10,000 L·mol⁻¹·cm⁻¹) [11] [23] [26]. However, this transition falls outside the observable range of most conventional UV-Vis spectrometers. The conjugation between the aromatic ring and the carbonyl group can shift this absorption to longer wavelengths, potentially bringing it into the observable range [12] [26].
Additional absorption bands in the 250-260 nm region correspond to aromatic ring transitions within the phenyl moiety [27] [28]. These transitions exhibit medium extinction coefficients (approximately 1,000 L·mol⁻¹·cm⁻¹) and provide confirmation of the aromatic character of the compound [27].
The conjugation between the carbonyl group and the aromatic ring system results in bathochromic shifts (red shifts) compared to non-conjugated systems [12] [26]. This effect is attributed to the delocalization of π electrons across the extended conjugated system, which reduces the energy gap between the ground and excited states [11] [12].
| Transition Type | Wavelength (nm) | Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Assignment |
|---|---|---|---|
| n→π* | 280-290 | Low (~100) | Carbonyl lone pair to π* |
| π→π* | <200 (not observable) | High (>10,000) | Aromatic π to π* |
| Aromatic absorption | 250-260 | Medium (~1,000) | Phenyl ring transitions |
The chromatographic analysis of 3,3-dimethyl-1-phenylbutan-1-one employs multiple techniques to assess purity, quantify concentrations, and separate the compound from potential impurities [29] [30] [31] [32]. Each chromatographic method offers distinct advantages based on the analytical requirements and sample characteristics.
Gas chromatography-mass spectrometry (GC-MS) represents the primary method for identification and purity assessment of the aromatic ketone [33] [31] [34]. The compound exhibits good thermal stability under GC conditions, with typical retention times ranging from 8-12 minutes on non-polar stationary phases such as DB-5 [31]. The mass spectrometric detection provides definitive identification through characteristic fragmentation patterns while simultaneously assessing purity through peak area integration [34] [35].
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers excellent resolution for purity analysis [29] [30] [36]. The compound separates effectively on C₁₈ reverse-phase columns using acetonitrile-water gradient elution systems [29] [30]. Detection at 254 nm takes advantage of the aromatic chromophore, providing sensitive quantification with retention times typically between 15-20 minutes [30] [36].
Liquid chromatography-mass spectrometry (LC-MS) combines the separation efficiency of HPLC with the specificity of mass spectrometric detection [37] [38] [39]. The addition of formic acid (0.1%) to the mobile phase enhances ionization efficiency in positive-ion electrospray ionization mode [37] [39]. This technique provides superior selectivity and can distinguish the target compound from closely related structural isomers [38].
Preparative HPLC utilizing silica gel columns with hexane-ethyl acetate solvent systems enables purification of the compound to high purity levels [40]. The method scales effectively for both analytical and preparative applications, with the ability to isolate gram quantities of purified material [40].
The analytical methods demonstrate excellent precision and accuracy parameters. Coefficients of variation for retention times typically remain below 0.15%, while area precision values are generally less than 0.25% [32]. Linearity extends across multiple orders of magnitude with correlation coefficients exceeding 0.998 [41] [42]. Limits of detection vary by method but generally fall in the nanogram to microgram range [36] [42].
| Method | Column Type | Mobile Phase | Detection | Retention Time (min) | Application |
|---|---|---|---|---|---|
| GC-MS | Non-polar (DB-5) | Helium carrier | MS (EI) | 8-12 | Identification |
| HPLC-UV | C₁₈ reverse phase | ACN/H₂O gradient | UV 254 nm | 15-20 | Purity analysis |
| HPLC-MS | C₁₈ reverse phase | ACN/H₂O + 0.1% FA | MS/MS | 12-18 | Quantification |
| Preparative HPLC | Silica gel | Hexane/EtOAc | UV 254 nm | Variable | Purification |
Irritant